molecular formula C40H28N2O6 B14141105 2-(2-methoxy-4-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione CAS No. 497933-45-6

2-(2-methoxy-4-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

Cat. No.: B14141105
CAS No.: 497933-45-6
M. Wt: 632.7 g/mol
InChI Key: AWHPNBWXUBQEGS-UHFFFAOYSA-N
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Description

2-(2-methoxy-4-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the methanoisoindole core, followed by the introduction of the phenyl groups and the methoxy-nitrophenyl moiety. Common reagents used in these reactions include phenyl lithium, nitrobenzene, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the methoxy-nitrophenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-(2-methoxy-4-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-nitrophenyl isothiocyanate
  • 2-methoxy-4-nitrophenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(2-methoxy-4-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione stands out due to its complex structure and the presence of multiple phenyl groups. This unique structure imparts distinct chemical properties, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

497933-45-6

Molecular Formula

C40H28N2O6

Molecular Weight

632.7 g/mol

IUPAC Name

4-(2-methoxy-4-nitrophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C40H28N2O6/c1-48-31-24-29(42(46)47)22-23-30(31)41-36(43)34-35(37(41)44)40(28-20-12-5-13-21-28)33(26-16-8-3-9-17-26)32(25-14-6-2-7-15-25)39(34,38(40)45)27-18-10-4-11-19-27/h2-24,34-35H,1H3

InChI Key

AWHPNBWXUBQEGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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